molecular formula C23H24FN5O3S2 B2453164 Ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1005296-90-1

Ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2453164
CAS RN: 1005296-90-1
M. Wt: 501.6
InChI Key: QYPYTRBGHIQNND-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H24FN5O3S2 and its molecular weight is 501.6. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Inhibitor of Human Acyl-Coenzyme A: Cholesterol O-Acyltransferase

Ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). It has shown selectivity for human ACAT-1 over ACAT-2 and enhanced oral absorption in animal models, making it a potential candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

2. Synthesis of Piperazine Derivatives for Receptor Antagonism

This compound is related to the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, which are potent 5-HT1A receptor antagonists. These antagonists have high brain uptake and slow brain clearance, suggesting potential applications in neuropsychiatric disorders (García et al., 2014).

3. Biological Activity in Novel Piperazine Derivatives

Ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is part of a family of compounds with diverse biological activities. For instance, derivatives of this compound have shown significant antibacterial activity and moderate anthelmintic activity, contributing to potential pharmaceutical applications (Sanjeevarayappa et al., 2015).

4. Structural Studies and Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for antibacterial activity, with some showing moderate to significant minimum inhibitory concentration (MIC) values against various bacterial strains. These findings highlight the compound's potential in developing new antimicrobial agents (Sharma & Jain, 2008).

5. Antitumor Properties

Novel compounds like ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, related to the structure of Ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, have shown high antitumor potency in vitro against human lung and liver cancer cell lines (Gomha et al., 2017).

properties

IUPAC Name

ethyl 4-[2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O3S2/c1-3-32-23(31)29-12-10-28(11-13-29)20(30)14-33-19-9-8-18(26-27-19)21-15(2)25-22(34-21)16-4-6-17(24)7-5-16/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPYTRBGHIQNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

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